molecular formula C12H8N4S B068021 3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione CAS No. 164797-45-9

3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione

Cat. No. B068021
CAS RN: 164797-45-9
M. Wt: 240.29 g/mol
InChI Key: WHRNANGYQUJLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione, commonly known as TTH, is a heterocyclic compound with a unique structure that makes it an attractive target for synthetic chemists. The compound has been the subject of extensive research due to its potential applications in various fields, including medicine, materials science, and catalysis.

Scientific Research Applications

TTH has been the subject of extensive research due to its potential applications in various fields. In the field of medicine, TTH has been shown to exhibit anticancer activity. Studies have shown that TTH can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. TTH has also been shown to exhibit antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
In the field of materials science, TTH has been used as a building block for the synthesis of novel materials with unique properties. For example, TTH has been incorporated into metal-organic frameworks (MOFs) to create materials with high surface area and gas adsorption properties. TTH has also been used as a ligand in the synthesis of coordination polymers with tunable magnetic properties.

Mechanism of Action

The mechanism of action of TTH is not fully understood. However, studies have suggested that TTH may act as an inhibitor of topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting the activity of topoisomerase II, TTH may induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
TTH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TTH can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. TTH has also been shown to exhibit antibacterial activity against a range of bacterial strains. In addition, TTH has been shown to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

TTH has several advantages as a target for synthetic chemists. The compound has a unique structure that makes it an attractive building block for the synthesis of novel materials. TTH has also been shown to exhibit a range of biological activities, which makes it a potential candidate for the development of new drugs. However, the synthesis of TTH is a complex process that requires a high degree of synthetic skill. In addition, the compound is relatively unstable and can decompose under certain conditions.

Future Directions

There are several future directions for research on TTH. One area of research is the development of new synthetic methods for the production of TTH. Another area of research is the investigation of the biological activities of TTH and its derivatives. Studies could focus on the mechanism of action of TTH, as well as its potential applications in the treatment of cancer, bacterial infections, and inflammatory disorders. Finally, research could focus on the incorporation of TTH into novel materials with unique properties.

Synthesis Methods

The synthesis of TTH involves a multi-step process that requires a high degree of synthetic skill. The most common method for synthesizing TTH is through the reaction of 1,3-diketones with hydrazine hydrate and sulfur. The reaction proceeds through a series of steps that involve the formation of a tetrazole ring and a thione group. The final product is a highly conjugated heterocyclic compound with a unique structure.

properties

CAS RN

164797-45-9

Product Name

3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione

Molecular Formula

C12H8N4S

Molecular Weight

240.29 g/mol

IUPAC Name

3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione

InChI

InChI=1S/C12H8N4S/c17-12-15-8-2-1-7-10(11(8)16-12)6-3-4-13-5-9(6)14-7/h1-5,14H,(H2,15,16,17)

InChI Key

WHRNANGYQUJLEI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1NC4=C3C=CN=C4)NC(=S)N2

Canonical SMILES

C1=CC2=C(C3=C1NC4=C3C=CN=C4)NC(=S)N2

synonyms

Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole-2(1H)-thione, 3,6-dihydro-

Origin of Product

United States

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